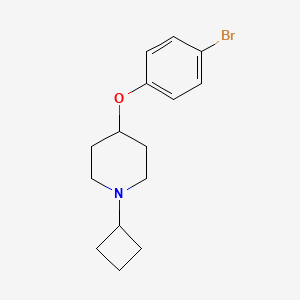

![molecular formula C8H3Cl2N3 B1450449 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1368306-25-5](/img/structure/B1450449.png)

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile

概要

説明

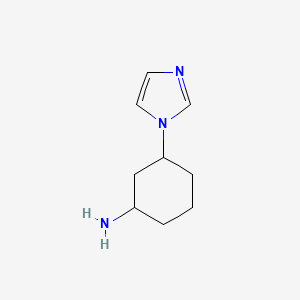

“2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile” is an organic compound that belongs to the family of imidazo[1,2-a]pyridines. It has a molecular weight of 212.04 . It is commonly used in scientific experiments as a reagent, a precursor, or a starting material for the synthesis of various bioactive compounds.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including “2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile”, has been a subject of research. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular formula of “2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile” is C8H3Cl2N3 . The InChI code is 1S/C8H3Cl2N3/c9-5-1-2-13-6(4-11)8(10)12-7(13)3-5/h1-3H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including “2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile”, have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .Physical And Chemical Properties Analysis

“2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile” is a powder .科学的研究の応用

Chemistry and Properties of Related Compounds

Research has delved into the chemistry and properties of compounds related to 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These studies cover the preparation procedures, properties of free organic compounds, and their complexes, including spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Optical Sensors and Biological Applications

Pyrimidine and its derivatives, including structures similar to 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile, have been extensively studied for their use as optical sensors due to their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications and showcases a range of biological activities (Jindal & Kaur, 2021).

Heterocyclic N-oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, including imidazole and pyridine-based compounds similar to 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile, have been highlighted for their versatility in synthetic intermediates and their importance in drug development. These compounds have shown a wide range of functionalities, particularly in forming metal complexes, designing catalysts, and their applications in medicinal chemistry, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Synthesis and Biological Activity of Enaminoketones and Enaminothiones

Enaminoketones and enaminonitriles, which are structurally related to 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile, serve as versatile building blocks for synthesizing various heterocycles like pyridine, pyrimidine, and pyrrole derivatives. Their synthesis and transformation have been explored for their chemical and biological properties, contributing to the development of compounds with potential medicinal applications (Negri, Kascheres, & Kascheres, 2004).

Antibacterial Agents from Imidazopyridine-Based Derivatives

Imidazopyridine-based derivatives, closely related to 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile, have been reviewed for their potential as inhibitors against multi-drug-resistant bacterial infections. These compounds, through their structural diversity and pharmacological activities, present a promising avenue for the development of new antibacterial agents with fewer side effects (Sanapalli et al., 2022).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile is the Phosphatidylinositol-3-kinases (PI3K) . PI3K is a lipid kinase that catalyzes the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to the phosphorylation of Akt, a serine/threonine kinase . It regulates various cellular functions including cell proliferation, growth, and differentiation .

Mode of Action

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile interacts with the PI3K enzyme, inhibiting its activity . This inhibition disrupts the phosphorylation process, thereby affecting the downstream signaling pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

The inhibition of PI3K by 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile affects the PI3K/Akt signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .

Result of Action

The result of the action of 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile is the inhibition of cell proliferation and the induction of cell death . This is due to its effect on the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth .

特性

IUPAC Name |

2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3/c9-5-1-2-13-6(4-11)8(10)12-7(13)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSBHCLTVGHASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=C2C#N)Cl)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1450369.png)

![8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1450372.png)

![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)

![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)

![3-butyl-2-((1E,3Z,5E)-5-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-3-chloropenta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1450387.png)